

SUVN-911: A Comprehensive Analysis of its Receptor Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SUVN-911

Cat. No.: B2948740

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of **SUVN-911** (Ropanicant), a novel $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) antagonist, against a broad panel of receptors. The data presented herein is intended to offer researchers a comprehensive understanding of **SUVN-911**'s selectivity and potential for off-target effects.

High Affinity and Selectivity for the $\alpha 4\beta 2$ Nicotinic Acetylcholine Receptor

SUVN-911 is a potent antagonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor, demonstrating a high binding affinity with a K_i value of 1.5 nM.^{[1][2]} Its selectivity for the $\alpha 4\beta 2$ subtype over the $\alpha 3\beta 4$ subtype is significant, with a binding affinity for the $\alpha 3\beta 4$ receptor greater than 10 μ M.^{[1][2]} This indicates a selectivity of over 6,600-fold for the $\alpha 4\beta 2$ nAChR.

Broad Receptor Selectivity Screening

To further characterize its specificity, **SUVN-911** was screened against a comprehensive panel of over 70 receptors, ion channels, transporters, and enzymes at a concentration of 10 μ M. The results demonstrate a favorable selectivity profile, with minimal inhibition observed for the vast majority of off-target sites. This broad screening is crucial for identifying potential secondary pharmacology and predicting possible side effects early in the drug development process.

Table 1: Selectivity Profile of SUVN-911 Against a Panel of Receptors

Receptor/Target Family	Specific Receptor/Target	Percent Inhibition at 10 μ M SUVN-911
Nicotinic Receptors	α 4 β 2	(K_i = 1.5 nM)
	α 3 β 4	(K_i > 10,000 nM)
Adrenergic Receptors	α 1A	15
	α 2A	8
	β 1	-5
	β 2	2
Dopamine Receptors	D1	-12
	D2S	10
	D3	12
	D4.4	5
Serotonin Receptors	5-HT1A	18
	5-HT2A	25
	5-HT3	10
Muscarinic Receptors	M1	5
	M2	-2
	M3	8
Histamine Receptors	H1	12
	H2	3
Opioid Receptors	δ (DOP)	-8
	κ (KOP)	1
	μ (MOP)	7
Ion Channels	Ca ²⁺ Channel (L-type)	15
	K ⁺ Channel (hERG)	22

Na ⁺ Channel (Site 2)	8	
Transporters	Dopamine Transporter (DAT)	10
Norepinephrine Transporter (NET)	15	
Serotonin Transporter (SERT)	28	
Enzymes	Monoamine Oxidase A (MAO-A)	1
Monoamine Oxidase B (MAO-B)	9	

Data sourced from the supplementary information of Nirogi et al., J Med Chem. 2020.

Experimental Protocols

The determination of **SUVN-911**'s binding affinity was conducted using established radioligand binding assays.

$\alpha 4\beta 2$ and $\alpha 3\beta 4$ Nicotinic Acetylcholine Receptor Binding Assays

Objective: To determine the binding affinity (K_i) of **SUVN-911** for the human $\alpha 4\beta 2$ and $\alpha 3\beta 4$ nicotinic acetylcholine receptors.

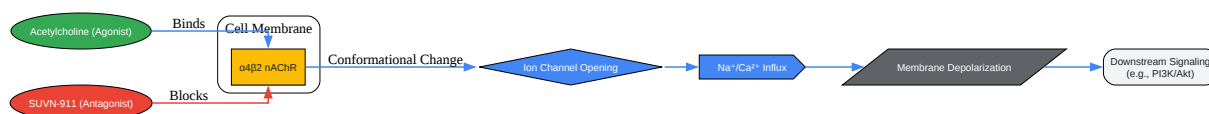
Methodology:

- Membrane Preparation: Crude membrane preparations from HEK-293 cells stably expressing either the human $\alpha 4\beta 2$ or $\alpha 3\beta 4$ nAChR subtypes were used.
- Radioligand: [^3H]-Epibatidine, a high-affinity nAChR agonist, was used as the radioligand.
- Assay Buffer: The assays were performed in a buffer solution containing 50 mM Tris-HCl (pH 7.4).

- Incubation: A constant concentration of [³H]-Epibatidine was incubated with the cell membranes and varying concentrations of the test compound (**SUVN-911**).
- Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
- Quantification: The amount of radioactivity trapped on the filters was quantified using a liquid scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (K_i) was then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

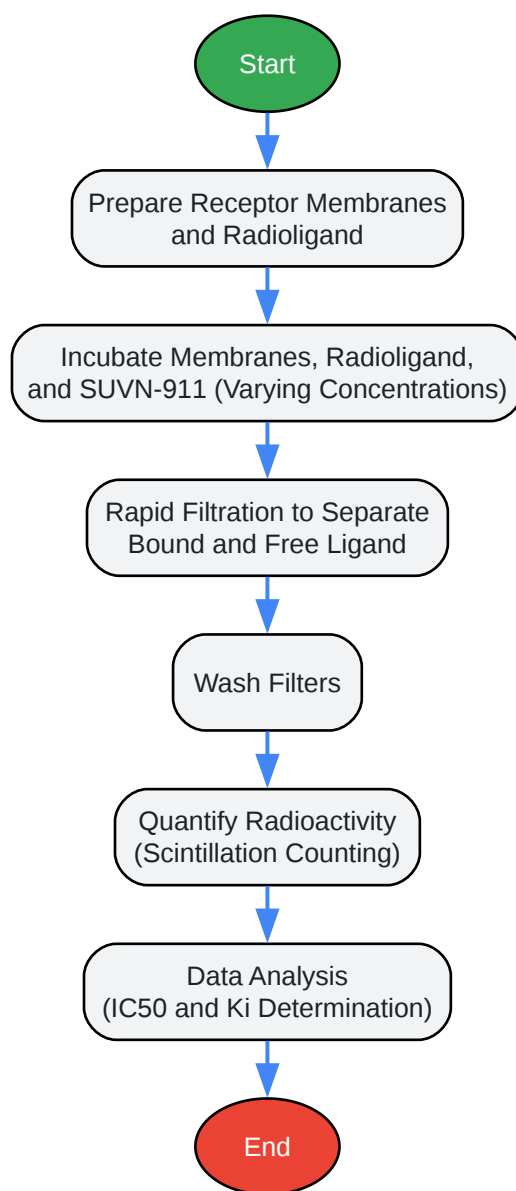
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the α4β2 nicotinic acetylcholine receptor and the general workflow of the radioligand binding assay.



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Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.



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Caption: General workflow of the radioligand binding assay for selectivity profiling.

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References

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